2-Methyl-6-nitro-2H-indazole
Overview
Description
2-Methyl-6-nitro-2H-indazole is an organic compound belonging to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazoles interact with their targets to exert their effects . More research is needed to elucidate the specific interactions between 2-Methyl-6-nitro-2H-indazole and its targets.
Biochemical Pathways
Indazoles are known to affect various biochemical pathways, contributing to their diverse bioactivities
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound . More research is needed to outline the pharmacokinetic properties of this compound.
Result of Action
Indazoles are known to exhibit distinctive bioactivities, which suggests that they have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-nitro-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when studying the compound’s biological activity and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of metabolic enzymes, thereby affecting the metabolic flux and levels of different metabolites . For example, this compound can inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to reduced inflammation . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into cells via specific membrane transporters, where it interacts with intracellular proteins and exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-2H-indazole can be achieved through various methods. One common approach involves the nitration of 2-methylindazole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 6-position of the indazole ring .
Another method involves the cyclization of appropriate precursors. For instance, 2-azidobenzaldehydes can be reacted with amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 2-Methyl-6-amino-2H-indazole.
Substitution: Various substituted indazoles depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Methyl-6-nitro-2H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Nitroindazole: Similar structure but lacks the methyl group at the 2-position.
2-Methylindazole: Similar structure but lacks the nitro group at the 6-position.
2H-Indazole: The parent compound without any substituents.
Uniqueness
2-Methyl-6-nitro-2H-indazole is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-6-nitroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYXEGJMSZKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218627 | |
Record name | 2H-Indazole, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660321 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6850-22-2 | |
Record name | 2-Methyl-6-nitro-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6850-22-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Indazole, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-nitroindazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in 2-Methyl-6-nitro-2H-indazole?
A1: The research indicates that this compound exhibits a nearly planar molecular structure. [] This means the atoms within the molecule primarily lie within a single plane, with only a slight deviation observed. The maximum deviation from this plane is noted to be 0.0484 Å, attributed to the methyl carbon atom. []
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